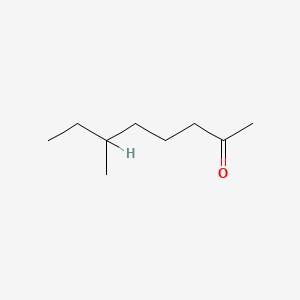

6-Methyloctan-2-one

Description

Contextualization of Branched Alkyl Ketones in Organic Chemistry

Branched alkyl ketones are a class of organic compounds characterized by a carbonyl group (C=O) positioned within a non-linear alkyl chain. This branching in the carbon framework significantly influences the molecule's physical and chemical properties, such as its boiling point, solubility, and reactivity, compared to its linear counterparts. In organic chemistry, these ketones are valuable as synthetic intermediates. For instance, they can be used to create more complex molecules, including substituted amines through processes like reductive amination. masterorganicchemistry.com The synthesis of unsymmetrical or branched ketones is an active area of research, with methods like nickel-catalyzed reductive coupling and rhodium-catalyzed isomerization being developed to afford greater control over the final structure. organic-chemistry.orgnih.gov Their structural diversity makes them important in various fields, from the synthesis of pharmaceuticals to the development of fragrances. google.com

Significance of 6-Methyloctan-2-one as a Chemical Entity in Research

This compound, with its specific branched structure, has garnered attention in several research domains. Its primary significance lies in its role as a semiochemical, a chemical involved in communication between organisms. It has been identified as a component of insect pheromones, which are crucial for studying insect behavior, ecology, and for developing pest management strategies. rsc.org The molecule contains a stereocenter at the 6-position, meaning it exists as two different enantiomers (R and S forms). This chirality is often critical for its biological activity, making the stereoselective synthesis of this compound a key objective for organic chemists. This pursuit drives the development of new and efficient asymmetric synthesis techniques. researchgate.net

Overview of Key Research Areas and Trajectories for this compound

Current research involving this compound is concentrated in a few key areas. A major focus is its synthesis, particularly the development of methods to produce specific stereoisomers. researchgate.netprepchem.com This is directly linked to its study as a pheromone, where the biological response is often dependent on the specific enantiomer present. scispace.com Another significant trajectory is its use as a precursor or intermediate in the synthesis of more complex natural products and biologically active molecules. researchgate.netmdpi.com For example, derivatives of this ketone have been investigated in the context of cannabinoid receptor modulation. caymanchem.comnih.gov As analytical techniques become more sensitive, the identification and role of this compound and similar compounds in the chemical signaling of various organisms continue to be an expanding field of study. pherobase.com

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized in the table below, providing a snapshot of its key physical and chemical characteristics.

| Property | Value |

| Molecular Formula | C₉H₁₈O nih.gov |

| Molecular Weight | 142.24 g/mol nih.gov |

| CAS Number | 925-69-9 nist.gov |

| Appearance | Colorless liquid (typical) |

| Boiling Point | 180 °C at 760 mmHg lookchem.com |

| Density | 0.814 g/cm³ lookchem.com |

| Refractive Index | 1.4197 (estimate) chemicalbook.com |

| Flash Point | 57.6 °C lookchem.com |

| LogP | 2.79 lookchem.com |

Structure

3D Structure

Properties

IUPAC Name |

6-methyloctan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-4-8(2)6-5-7-9(3)10/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYYTUZVGGBLDOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10919139 | |

| Record name | 6-Methyloctan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10919139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925-69-9 | |

| Record name | 6-Methyl-2-octanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=925-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyloctan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000925699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyloctan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10919139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyloctan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies for 6 Methyloctan 2 One and Its Structural Analogues

Total Synthesis Approaches to 6-Methyloctan-2-one

The complete synthesis of this compound from basic precursors can be achieved through several strategic pathways. One documented method involves the decarboxylation of 2-acetyl-5-methyl-heptanoic acid. This reaction, typically achieved through distillation under reduced pressure, yields this compound. lookchem.com Another approach involves the reaction between cyclopropyl (B3062369) methyl ketone and an appropriate organometallic reagent, although yields can be variable. lookchem.com

A more classical and industrially relevant approach for a structurally similar compound, 6-methylheptan-2-one, involves an aldol (B89426) condensation reaction. This process utilizes isovaleraldehyde (B47997) and acetone (B3395972) in the presence of a basic catalyst to form 4-hydroxy-6-methylheptan-2-one. Subsequent hydrogenation of this intermediate under dehydration conditions successfully yields the target saturated ketone. google.com This strategy highlights the utility of building carbon scaffolds through fundamental carbon-carbon bond-forming reactions.

| Starting Material(s) | Key Reaction | Product | Reference |

| 2-Acetyl-5-methyl-heptanoic acid | Decarboxylation | This compound | lookchem.com |

| Isovaleraldehyde, Acetone | Aldol Condensation, Hydrogenation | 6-Methylheptan-2-one | google.com |

Stereoselective Synthesis Methodologies Involving this compound Chiral Centers

The chiral carbon at the C6 position of this compound means the molecule can exist as two distinct enantiomers, (R)-6-methyloctan-2-one and (S)-6-methyloctan-2-one. The development of synthetic methods that can selectively produce one enantiomer over the other is a significant area of modern organic synthesis. rsc.org Such stereoselective syntheses are crucial when the biological activity of a molecule is dependent on its specific stereochemistry.

While direct stereoselective syntheses of this compound are not extensively documented in isolation, the principles are well-established through the synthesis of its analogues and derivatives. For instance, biocatalytic methods have been successfully employed to create chiral lactones from related diol substrates. In the synthesis of whisky lactone isomers, various bacterial strains from the genus Rhodococcus have been used to perform stereoselective oxidation of racemic anti- and syn-3-methyloctane-1,4-diols, demonstrating the power of enzymes in controlling stereocenters. nih.gov Similarly, the addition of functionalized organolithium compounds to N-tert-butanesulfinyl aldimines has been shown to produce δ- and ε-amino ketone derivatives with moderate to good diastereoselectivity, providing a pathway to chiral amine-containing analogues. mdpi.com These enzymatic and auxiliary-controlled approaches exemplify the strategies that can be adapted to achieve enantiopure or enantioenriched this compound.

Targeted Synthesis of this compound Derivatives and Analogs

The chemical reactivity of this compound, particularly at its carbonyl group, allows for its use as a scaffold to build a diverse range of molecular structures.

The ketone group is a hub for chemical modification. Carbonyl functionalization can involve reactions like additions, reductions, and condensations. A key example is the synthesis of complex cannabinoid-type derivatives where a fenchone (B1672492) scaffold is coupled with a phenol (B47542) containing a 2-methyloctan-2-yl side chain. mdpi.comnih.gov This synthesis involves the addition of a lithiated aryl species to the ketone of fenchone, demonstrating how a carbonyl group can be functionalized to create complex C-C bonds. mdpi.com Another important transformation is reductive amination, which converts a carbonyl group into an amine via an imine intermediate, offering a route to nitrogen-containing derivatives. google.com

The Wittig reaction is a powerful method for converting ketones and aldehydes into alkenes. tcichemicals.comwikipedia.org This reaction involves a phosphonium (B103445) ylide, also known as a Wittig reagent, reacting with a carbonyl compound to form an alkene and triphenylphosphine (B44618) oxide. mdpi.com The stereochemical outcome, whether the (E)- or (Z)-alkene is formed, often depends on the stability of the ylide used. organic-chemistry.org

A practical application of this reaction in the context of the 6-methyloctan scaffold is found in the total synthesis of the natural product paenilipoheptin A. acs.org In this synthesis, commercially available (S)-6-methyloctan-1-ol is used as a chiral starting material. The alcohol is converted first to a mesylate and then to bromide 10. This bromide is subsequently reacted to form the corresponding phosphonium bromide Wittig reagent 11, which is then used in an olefination step to construct the lipid side chain of the target lipopeptide. acs.org

| Reaction | Substrates | Product Type | Key Feature | Reference |

| Wittig Olefination | Ketone/Aldehyde, Phosphonium Ylide | Alkene | C=O to C=C conversion | tcichemicals.comwikipedia.org |

| Paenilipoheptin A Synthesis | Aldehyde, Wittig reagent from (S)-6-methyloctan-1-ol | Lipid side chain | Use of chiral 6-methyloctan scaffold | acs.org |

The Baeyer-Villiger oxidation is a notable reaction that transforms a ketone into an ester, or a cyclic ketone into a lactone (a cyclic ester), by inserting an oxygen atom adjacent to the carbonyl group. libretexts.orgyoutube.com The reaction is typically carried out using a peroxy acid, such as m-CPBA. adichemistry.com The rearrangement is highly regioselective, with the oxygen atom preferentially inserting next to the carbon atom that is more substituted and better able to stabilize a positive charge. The generally accepted order of migratory aptitude for different alkyl groups is: tertiary > secondary > aryl > primary. lscollege.ac.in

In a theoretical application to this compound, the two alkyl groups attached to the carbonyl are a methyl group (primary) and a 1-methylheptyl group (secondary). According to the migratory aptitude rules, the secondary 1-methylheptyl group would preferentially migrate. This would result in the formation of 1-methylheptyl acetate. This transformation provides a direct route from the ketone to an ester, diversifying the available molecular structures. This type of rearrangement has been applied in the synthesis of complex natural product analogues containing related side chains. researchgate.net

Alkylation and condensation reactions are fundamental for building the carbon framework of molecules. The aldol condensation, for example, is a powerful tool for forming carbon-carbon bonds. As previously mentioned, a patented process for producing 6-methylheptan-2-one, an isomer of this compound, uses the aldol condensation of isovaleraldehyde with acetone as a key step. google.com

Other powerful methods for scaffold construction include Friedel-Crafts acylation and Michael additions. Friedel-Crafts acylation of an indole (B1671886) carboxylate has been used to introduce acyl groups, which can then be reduced to the desired alkyl chains, as demonstrated in the synthesis of indole-2-carboxamides. acs.org The Michael addition, which involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound, was used to synthesize an anthrone-based building block for molecular motors. nih.gov These reactions showcase the versatility of condensation and alkylation strategies in constructing complex molecular architectures from simpler precursors.

This article explores advanced synthetic methodologies for the preparation of this compound and its structural analogues, focusing on sophisticated techniques that allow for precise molecular construction. The sections below detail specific catalytic and strategic approaches that are pivotal in contemporary organic synthesis.

Advanced Catalytic and Strategic Methodologies

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. libretexts.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with a halide or triflate. libretexts.org Its applications have expanded to include the synthesis of complex molecules, including analogues of this compound that feature aryl-alkane linkages.

The synthesis of aryl ketones, which are structural analogues of interest, can be effectively achieved through Suzuki-Miyaura coupling. organic-chemistry.org This method provides a powerful alternative to traditional approaches like the Weinreb ketone synthesis, avoiding the use of highly reactive and often pyrophoric organometallic reagents. nih.gov Recent advancements have demonstrated the utility of nickel catalysis in the Suzuki-Miyaura coupling of aliphatic amides to produce alkyl-aryl ketones, a transformation that is both scalable and user-friendly. nih.gov This approach is particularly noteworthy for its use of a stable Ni(0) precatalyst and an N-heterocyclic carbene (NHC) ligand, which can be handled on the benchtop, thus circumventing the need for a glovebox. nih.gov

The scope of the Suzuki-Miyaura reaction has been broadened to include unconventional electrophiles such as aryl esters and amides, allowing for the synthesis of sterically hindered ketones. organic-chemistry.org The choice of catalyst is crucial and can lead to divergent synthetic pathways. For instance, a palladium-NHC system can facilitate the formation of alkyl ketones from phenyl esters and alkyl boranes via C(acyl)-O bond activation. researchgate.net

A general catalytic cycle for the Suzuki coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The reaction typically retains the stereochemistry of the reactants, a feature that is critical in the synthesis of chiral molecules. libretexts.org

Table 1: Examples of Suzuki-Miyaura Cross-Coupling for Ketone Synthesis

| Electrophile | Organoboron Reagent | Catalyst System | Product Type | Yield (%) | Reference |

| Aliphatic Amide | Aryl Boronic Ester | Ni(cod)₂/Benz-ICy·HCl | Alkyl-Aryl Ketone | 73-90% | nih.gov |

| Phenyl Ester | Alkyl Borane | Pd-NHC | Alkyl Ketone | Good | researchgate.net |

| Aryl Carbamate | Aryl Boronic Acid | NiCl₂(PCy₃)₂ | Biaryl | Varies | nih.gov |

| Aryl Sulfamate | Aryl Boronic Acid | NiCl₂(PCy₃)₂ | Biaryl | Excellent | nih.gov |

| Acyl Chloride | Boronic Acid | Palladium-based | Ketone | High | organic-chemistry.org |

This table is interactive. Click on the headers to sort the data.

Oxidative transformations are fundamental in organic synthesis for converting alcohols into ketones, a key step in producing compounds structurally related to this compound. numberanalytics.com A variety of oxidizing agents are available, each with specific applications and levels of selectivity. numberanalytics.com

The oxidation of secondary alcohols to ketones is a common and efficient transformation. chemguide.co.uk Reagents such as chromium(VI) compounds (e.g., Jones reagent) have historically been used, but milder and more selective methods are now preferred, especially in the synthesis of complex molecules. numberanalytics.comnumberanalytics.com The Oppenauer oxidation, for example, utilizes aluminum isopropoxide and a sacrificial ketone, offering high selectivity for secondary alcohols under mild conditions. numberanalytics.com Swern oxidation is another mild method for converting primary and secondary alcohols to aldehydes and ketones, respectively. numberanalytics.com

Hypervalent iodine reagents, such as 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP), are highly versatile and effective for alcohol oxidation. rsc.org Solid-supported hypervalent iodine catalysts have been developed to facilitate easier removal from the reaction mixture and enable catalyst recycling, aligning with the principles of green chemistry. rsc.org These catalysts, in conjunction with an oxidant like Oxone®, can efficiently oxidize a broad range of secondary alcohols to their corresponding ketones with low catalyst loadings. rsc.org

The choice of oxidant can be critical for chemoselectivity. For instance, V₂O₅ in toluene (B28343) can selectively oxidize secondary alcohols to ketones in the presence of primary hydroxyl groups. organic-chemistry.org Furthermore, catalytic systems involving transition metals or photoredox catalysts offer modern, efficient, and often more environmentally benign routes to ketone synthesis from alcohols. organic-chemistry.org

Table 2: Selected Oxidative Methods for Ketone Synthesis from Secondary Alcohols

| Reagent/Catalyst System | Oxidant | Key Features | Reference |

| Oppenauer Oxidation (Aluminum Isopropoxide) | Sacrificial Ketone (e.g., acetone) | Mild conditions, high selectivity. | numberanalytics.com |

| Swern Oxidation | Dimethyl sulfoxide, oxalyl chloride | Mild conditions. | numberanalytics.com |

| Solid-supported IBX catalyst | Oxone® | Recyclable catalyst, broad substrate scope. | rsc.org |

| V₂O₅ | Atmospheric Oxygen | Chemoselective for secondary alcohols. | organic-chemistry.org |

| H₂O₂/HBr system | - | One-pot oxidation-bromination. | rsc.org |

This table is interactive. Click on the headers to sort the data.

Protecting group chemistry is an indispensable tool in the multi-step synthesis of complex organic molecules, including analogues of this compound. wikipedia.orguniversiteitleiden.nl Protecting groups are used to temporarily mask reactive functional groups, such as alcohols, to prevent them from undergoing undesired reactions during a synthetic sequence. libretexts.org

Silyl (B83357) ethers are among the most common protecting groups for alcohols due to their ease of installation and removal under specific and mild conditions. wikipedia.org Common silyl ethers include trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS or TBS), and triisopropylsilyl (TIPS). wikipedia.orglibretexts.org The choice of silyl group allows for a wide range of stability and selective deprotection. wikipedia.org For instance, less hindered silyl groups are more susceptible to acidic deprotection, while fluoride-based deprotection is faster for electron-poor silyl groups. wikipedia.org

In the context of synthesizing ketone analogues, protecting an alcohol functionality as a silyl ether allows for transformations elsewhere in the molecule, such as Grignard reactions at a carbonyl group, without interference from the acidic proton of the alcohol. libretexts.org The silyl enol ether is another important intermediate, formed from a ketone, which can be used in various carbon-carbon bond-forming reactions like Mukaiyama aldol additions and Michael reactions. wikipedia.org

The strategic application of protecting groups is also crucial in the synthesis of chiral molecules. mdpi.comthieme-connect.com For example, chiral N-protected α-amino aryl-ketones are valuable precursors for biologically active compounds. mdpi.com The use of specific protecting groups on the nitrogen atom, such as trifluoroacetyl (TFA), can influence the stability and reactivity of intermediates in reactions like the Friedel-Crafts acylation. mdpi.com In the synthesis of cannabinoids, protecting groups like pivalic acid esters or silyl ethers are employed to mask hydroxyl groups during key coupling steps. google.com

Table 3: Common Protecting Groups in the Synthesis of Ketone Analogues

| Protecting Group | Functional Group Protected | Common Reagents for Installation | Common Reagents for Removal | Key Features | Reference(s) |

| Trimethylsilyl (TMS) | Alcohol | Trimethylsilyl chloride, Imidazole | Mild acid, Fluoride ions | Readily removed. | wikipedia.org |

| tert-Butyldimethylsilyl (TBDMS/TBS) | Alcohol | TBDMS chloride, Imidazole | Acid, Fluoride ions (e.g., TBAF) | More stable to acid than TMS. | wikipedia.orglibretexts.org |

| Triisopropylsilyl (TIPS) | Alcohol | TIPS chloride, Imidazole | Acid, Fluoride ions | Very bulky, provides high stability. | wikipedia.orglibretexts.org |

| Trifluoroacetyl (TFA) | Amine | Trifluoroacetic anhydride | Base | Used in α-amino ketone synthesis. | mdpi.com |

| Pivalic acid ester | Alcohol | Pivaloyl chloride | Hydrolysis (acid or base) | Used in cannabinoid synthesis. | google.com |

| Benzyl ether | Alcohol | Benzyl bromide, Base | Hydrogenolysis (H₂, Pd/C) | Stable to many reagents. | thieme-connect.com |

This table is interactive. Click on the headers to sort the data.

Biosynthetic Pathways and Natural Occurrence of 6 Methyloctan 2 One

Microbial Production of Branched-Chain Ketones

Microorganisms are well-documented producers of a diverse array of volatile methyl ketones. These compounds are recognized as downstream products of fatty acid metabolism, making them accessible through microbial fermentation and metabolic engineering. repec.org The formation of methyl ketones in fungi, such as those in the genus Penicillium, is often attributed to the incomplete beta-oxidation of fatty acids. conicet.gov.ar This process involves the generation of β-ketoacyl-CoA esters, which are then deacylated to β-keto acids and subsequently decarboxylated to form the final methyl ketone. conicet.gov.ar

Several bacterial species have been identified as producers of branched-chain ketones. For instance, various Bacillus species are known to produce 6-methyl-2-heptanone, a compound structurally related to 6-methyloctan-2-one. This production is a key part of the bacterium's metabolic output of volatile organic compounds. Similarly, Staphylococcus carnosus, used as a starter culture in fermented sausages, has been shown to increase the levels of volatile compounds, including methyl ketones, which contribute to the final aroma of the product. conicet.gov.ar The production of these ketones is often linked to the catabolism of branched-chain amino acids like leucine, isoleucine, and valine, which serve as the initial building blocks for the branched carbon skeleton. researchgate.net

Identification of this compound or Closely Related Structures in Biological Volatile Organic Compound (VOC) Profiles

While direct identification of this compound in VOC profiles is not extensively documented, numerous closely related branched-chain ketones have been detected in emissions from various microorganisms. These findings underscore the role of microbes as natural sources of these compounds.

For example, the phytopathogenic bacterium Xanthomonas campestris pv. vesicatoria has been shown to emit a complex bouquet of volatiles dominated by ketones. beilstein-journals.org Its VOC profile includes a variety of straight-chain and branched-chain methyl ketones, such as 8-methylnonan-2-one (B14484767) and 10-methylundecan-2-one. beilstein-journals.org In another study, bacteria isolated from the rice rhizosphere, including species of Pseudomonas, Enterobacter, and Bacillus, were found to produce 6-methyl-5-hepten-2-one (B42903) as part of their VOC emissions that inhibit fungal pathogens. mdpi.com Additionally, some Bacillus strains have been found to release 2-heptanone. researchgate.net In the analysis of VOCs from human subjects, 4-methyloctane, a hydrocarbon with the same carbon skeleton as this compound, was identified as a potential biomarker. researchgate.net

The following table summarizes the identification of branched-chain ketones and related structures in the VOC profiles of various organisms.

| Compound Name | Organism/Source |

| 8-Methylnonan-2-one | Xanthomonas campestris pv. vesicatoria beilstein-journals.org |

| 10-Methylundecan-2-one | Xanthomonas campestris pv. vesicatoria beilstein-journals.org |

| 6-Methyl-5-hepten-2-one | Rice rhizosphere bacteria (Pseudomonas sp., Enterobacter sp., Bacillus sp., etc.) mdpi.com |

| 2-Heptanone | Bacillus sp. researchgate.net |

| 4-Methyloctane | Human breath researchgate.net |

| 2-Butanone | Helicobacter pylori researchgate.net |

Enzymatic Mechanisms Postulated in Biosynthesis

The biosynthesis of this compound is not fully elucidated but can be postulated based on established metabolic pathways for branched-chain amino acid (BCAA) catabolism and fatty acid beta-oxidation. The formation of a branched-chain ketone requires the integration of these two fundamental processes. The most probable precursor for the 6-methyl branch is the amino acid isoleucine.

The proposed biosynthetic pathway involves the following key enzymatic steps:

Initiation with Branched-Chain Amino Acid Catabolism : The pathway likely begins with the catabolism of a BCAA, such as isoleucine. The first two steps are common to all three BCAAs. nih.govmdpi.com

Transamination : Isoleucine undergoes reversible transamination catalyzed by a branched-chain aminotransferase (BCAT) . This reaction converts isoleucine into its corresponding α-keto acid, α-keto-β-methylvaleric acid (also known as 3-methyl-2-oxopentanoate). nih.govmdpi.comfrontiersin.org

Oxidative Decarboxylation : The resulting α-keto acid is then irreversibly decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex . nih.govmdpi.com This step yields 2-methylbutyryl-CoA, a branched-chain acyl-CoA molecule that serves as a primer for chain elongation. nih.gov

Chain Elongation : Starting with 2-methylbutyryl-CoA (a C5 molecule), the carbon chain is elongated through cycles similar to fatty acid synthesis. In each cycle, a two-carbon unit from acetyl-CoA is added. To reach the C9 skeleton of this compound, two cycles of elongation would be required, adding a total of four carbons.

Formation of the Methyl Ketone via Modified β-Oxidation : Once the C9 branched-chain acyl-CoA is formed, it enters a modified β-oxidation pathway to generate the ketone.

The acyl-CoA is oxidized by an acyl-CoA dehydrogenase to form an enoyl-CoA. asm.orgnih.gov

This is followed by hydration by an enoyl-CoA hydratase to produce a β-hydroxyacyl-CoA. asm.orgnih.gov

The β-hydroxyacyl-CoA is then oxidized by a 3-hydroxyacyl-CoA dehydrogenase to yield the corresponding β-ketoacyl-CoA. asm.orgnih.gov

In the final step, instead of the usual thiolytic cleavage, a specific thioesterase (like FadM in E. coli) hydrolyzes the β-ketoacyl-CoA to release a free β-keto acid. rwth-aachen.denih.govgoogle.com

This β-keto acid is unstable and undergoes spontaneous, non-enzymatic decarboxylation to yield the final product, this compound, and carbon dioxide. nih.gov

This sequence integrates the generation of a branched primer from amino acid catabolism with the chain-lengthening and ketone-forming machinery of fatty acid metabolism, providing a plausible route for the microbial biosynthesis of this compound.

Advanced Analytical Methodologies for 6 Methyloctan 2 One and Its Metabolites/derivatives in Research

Chromatographic Techniques for Separation and Identification

Chromatography, coupled with mass spectrometry, stands as a cornerstone for the analysis of volatile and semi-volatile organic compounds like 6-Methyloctan-2-one.

Gas chromatography-mass spectrometry (GC-MS) is a primary tool for the analysis of this compound, particularly due to its volatile nature. mdpi.com This technique offers high resolution and sensitivity, enabling the separation and identification of the compound even in complex mixtures. shimadzu.com In GC-MS, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a chemical fingerprint for identification. mst.dk

The selection of the GC column and temperature programming is critical for achieving optimal separation. For instance, a common approach involves using a non-polar column, such as a DB-5ms, with a programmed temperature gradient to effectively separate a wide range of compounds. mdpi.comnih.gov The mass spectrometer can be operated in full-scan mode to acquire the entire mass spectrum of eluting compounds or in selected ion monitoring (SIM) mode for targeted analysis, which offers enhanced sensitivity. mst.dk

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry (GC×GC-MS) provides even greater resolving power for extremely complex samples. shimadzu.comshimadzu.co.jp This technique utilizes two different columns with orthogonal separation mechanisms, allowing for the separation of co-eluting peaks that would otherwise overlap in a one-dimensional GC analysis. shimadzu.comshimadzu.com

Table 1: Exemplary GC-MS Parameters for Volatile Compound Analysis

| Parameter | Instrument 1 | Instrument 2 |

| GC System | Agilent 6890N | Agilent 7890A |

| Mass Spectrometer | Agilent 5975C XL MSD | Agilent 5975B XL EI/CI MSD |

| Column | Zebron ZB-1, 20 m x 0.18 mm id., 0.18 µm film | Zebron ZB-1, 30 m x 0.25 mm id., 1.0 µm film |

| Carrier Gas | Helium, constant flow at 0.8 ml/min | Helium, constant flow at 0.8 ml/min |

| Oven Program | 40°C for 2 min, then 15°C/min to 300°C | 40°C for 1 min, then 10°C/min to 275°C, hold for 10 min |

| Injection Mode | Split (1:10) | Split (20 ml/min) |

| Injection Temperature | 275°C | 275°C |

| MS Scan Mode | 35-550 m/z | 35-450 m/z |

| Solvent Delay | 2 min | Not specified |

| This table presents a generalized set of parameters and may require optimization based on the specific sample matrix and analytical goals. mst.dk |

For the analysis of metabolites of this compound, which are often less volatile and more polar, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method. nih.govhpst.cznih.gov This technique is particularly well-suited for analyzing complex biological matrices such as plasma, urine, and tissue extracts. nih.govnih.govmdpi.com LC separates the compounds in the liquid phase based on their polarity and interaction with the column's stationary phase. The separated compounds are then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is suitable for ionizing polar molecules. nih.gov

Tandem mass spectrometry (MS/MS) adds another layer of specificity and sensitivity. In this setup, a precursor ion (the molecular ion of the target analyte) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. scispace.com This process, known as multiple reaction monitoring (MRM), is highly selective and allows for the quantification of analytes at very low concentrations, even in the presence of a complex matrix. uit.no The development of LC-MS/MS methods involves careful optimization of chromatographic conditions (e.g., column type, mobile phase composition, and gradient) and mass spectrometric parameters (e.g., precursor and product ions, collision energy). nih.govfrontiersin.org

Table 2: General LC-MS/MS Parameters for Metabolite Analysis

| Parameter | Typical Setting |

| LC System | High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system |

| Column | Reversed-phase C18 or core-shell column |

| Mobile Phase | A gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile (B52724) or methanol) |

| Ionization Source | Electrospray Ionization (ESI) in positive or negative ion mode |

| Mass Analyzer | Triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) for quantification, or full scan/product ion scan for identification |

| This table provides a general overview; specific parameters must be optimized for each analyte and matrix. nih.govprotocols.ionih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Sample Preparation and Extraction Protocols for Diverse Research Matrices

Effective sample preparation is a critical step to remove interferences and concentrate the target analytes before instrumental analysis. hpst.cz The choice of extraction technique depends on the nature of the sample matrix and the physicochemical properties of this compound and its metabolites.

For volatile compounds like this compound in solid or liquid samples, headspace (HS) techniques are commonly employed. helsinki.fiHeadspace-solid phase microextraction (HS-SPME) is a solvent-free method where a coated fiber is exposed to the headspace above the sample to adsorb volatile analytes. The fiber is then directly desorbed in the hot inlet of the gas chromatograph. mdpi.comhelsinki.fi The choice of fiber coating is crucial for selective and efficient extraction. helsinki.fi Another approach is dynamic headspace sampling (DHS) , where a stream of inert gas purges the volatiles from the sample onto a sorbent tube, which is then thermally desorbed for analysis. hpst.cz

For the extraction of this compound and its metabolites from biological fluids like plasma or urine, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are frequently used. uit.no LLE involves partitioning the analytes between the aqueous sample and an immiscible organic solvent. oup.com SPE utilizes a solid sorbent packed in a cartridge to retain the analytes from the liquid sample, which are then eluted with a small volume of solvent. scispace.com SPE offers advantages in terms of higher recovery, cleaner extracts, and reduced solvent consumption compared to LLE. scispace.com For tissue samples, homogenization followed by extraction with organic solvents is a common practice. mdpi.com

In some cases, derivatization may be necessary to improve the chromatographic properties or mass spectrometric detection of the analytes. For example, compounds with active polar functional groups can be derivatized to increase their volatility for GC-MS analysis. gcms.cz

Quantification Methodologies and Validation in Laboratory Research Settings

Accurate quantification of this compound and its metabolites requires the development and validation of robust analytical methods. ich.org The most common approach for quantification is the use of an internal standard (IS). An IS is a compound that is chemically similar to the analyte but not present in the sample, and it is added at a known concentration to all samples, calibrators, and quality controls. mst.dk The ratio of the analyte's response to the IS's response is then used to construct a calibration curve and determine the concentration of the analyte in the unknown samples. frontiersin.org This method corrects for variations in extraction recovery and instrument response. oup.com

Method validation is essential to ensure the reliability of the analytical results and is performed according to established guidelines. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. frontiersin.orgich.org

Accuracy: The closeness of the measured value to the true value, often expressed as percent recovery. frontiersin.orgich.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability and intermediate precision). ich.org

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected by the analytical method. frontiersin.orgresearchgate.net

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. oup.comich.org

Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. uit.no

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte, which can lead to ion suppression or enhancement. oup.com

Table 3: Summary of Analytical Method Validation Parameters

| Validation Parameter | Description | Acceptance Criteria (Typical) |

| Linearity | Establishes the concentration range over which the assay is accurate and precise. | Correlation coefficient (r²) > 0.99 |

| Accuracy | Closeness of measured values to the true value. | Within ±15% of the nominal concentration (±20% at LOQ) |

| Precision | Agreement between replicate measurements. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ) |

| Limit of Detection (LOD) | Lowest analyte concentration that can be detected. | Signal-to-noise ratio ≥ 3 |

| Limit of Quantification (LOQ) | Lowest analyte concentration that can be quantified reliably. | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision |

| Selectivity | Ability to measure the analyte in the presence of interferences. | No significant interfering peaks at the retention time of the analyte |

| Matrix Effect | Alteration of analyte response due to matrix components. | Assessed by comparing the response in matrix to the response in a neat solution |

| Acceptance criteria can vary depending on the specific application and regulatory requirements. frontiersin.orgoup.comich.org |

Role of 6 Methyloctan 2 One As a Chemical Synthon and Precursor in Advanced Organic Synthesis

Utilization as a Building Block in Complex Macrocyclic Compound Synthesis

The synthesis of complex macrocyclic compounds, which are large ring structures, often relies on the strategic assembly of smaller, functionalized building blocks. While direct evidence of 6-methyloctan-2-one's use in the synthesis of macrocycles like the cytotoxic lactone (+)-neopeltolide or the bis-macrocyclic host designed for molecular knots is not explicitly detailed, the principles of their synthesis highlight the importance of chiral and polyfunctional building blocks. researchgate.netbeilstein-journals.org For instance, the synthesis of cepafungin I, a complex natural product, involved the creation of a 7-methyloctan-1-ol precursor, a closely related alcohol, through a Kochi coupling reaction. nih.gov This demonstrates the utility of such branched C8 synthons in constructing the lipid tails of complex macrocycles. The modular nature of these syntheses allows for the incorporation of various building blocks to achieve the desired complex structure. beilstein-journals.orgnih.gov

Precursor to Synthesize Biologically Relevant Scaffolds, Excluding Direct Bioactivity Studies

This compound and its derivatives are valuable precursors for synthesizing various biologically relevant molecular frameworks.

The carbon skeleton of this compound is a key component in the synthesis of certain cannabinoid analogues. For example, the synthetic cannabinoid HU-210, a potent agonist for cannabinoid receptors, incorporates a 2-methyloctan-2-yl side chain. lipomed-shop.comwikipedia.org The synthesis of such analogues often involves the condensation of a resorcinol (B1680541) derivative, like 1,1-Dimethylheptylresorcinol, with another cyclic component. wikipedia.org Research into novel THC/anandamide hybrid analogues also utilizes synthons derived from a similar structural backbone, such as 3-(2-methyloctan-2-yl)phenol, to create the desired hydrophobic side chain. nih.gov These synthetic strategies underscore the importance of the branched octyl moiety in the design of new cannabinoid structures. nih.govresearchgate.net

Terpenoids, a vast class of natural products derived from isoprene (B109036) units, represent another area where precursors with structures related to this compound are relevant. nih.govglobalresearchonline.netresearchgate.net The biosynthesis of terpenoids involves the assembly of five-carbon isoprene precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), through various pathways like the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways. nih.govsciepublish.com While this compound itself is not a direct precursor, the structural motifs found within it are common in the diverse array of terpenoid skeletons. beilstein-journals.org The synthesis and modification of terpenoid structures often involve the use of various building blocks and chemical transformations to achieve the desired complexity and functionality. globalresearchonline.net

Applications in Fragrance Chemistry Research as an Intermediate

In the field of fragrance chemistry, this compound and related ketones serve as intermediates in the synthesis of aroma compounds. Its structural isomer, 2-octanone, is a known fragrance ingredient with a pleasant, apple-like odor. nih.gov The chemical properties of ketones like this compound allow them to be transformed into other molecules with desirable olfactory properties. The fragrance industry often utilizes such intermediates to create novel scents or to synthesize known fragrance compounds more efficiently.

Utility as a Solvent or Reference Standard in Organic Synthesis and Analytical Chemistry

Due to its chemical properties, this compound can be employed as a solvent in certain organic reactions. Its related isomer, 2-methyloctan-2-ol, is noted for its use as a solvent in organic chemistry due to its ability to dissolve a range of compounds and its relatively high boiling point.

In analytical chemistry, while not a common standard itself, the precise identification of branched alkanes and their derivatives relies on advanced techniques like gas chromatography-mass spectrometry (GC-MS). The National Institute of Standards and Technology (NIST) maintains a spectral database that includes data for this compound, which can be used as a reference for its identification in complex mixtures. nist.gov The availability of such reference data is crucial for the accurate analysis of organic compounds.

Theoretical and Computational Chemistry Applied to 6 Methyloctan 2 One and Its Reaction Mechanisms

Conformational Analysis and Stereochemical Considerations

The structural dynamics and stereochemistry of 6-methyloctan-2-one are dictated by the rotational freedom around its single bonds and the presence of a stereocenter at the C6 position. Conformational analysis, therefore, is crucial for understanding the molecule's preferred shapes and the energetic relationships between them.

The flexible alkyl chain of this compound can adopt a multitude of conformations. libretexts.orgresearchgate.net For unbranched alkanes, the most stable conformation is typically a linear, zigzag shape where all dihedral angles are in an anti-periplanar arrangement to minimize steric strain. libretexts.org However, the methyl branch at the C6 position in this compound introduces additional steric interactions that influence its conformational preferences. The molecule will arrange itself to minimize gauche interactions, which are less favorable than anti conformations. libretexts.org Particularly unfavorable are syn-pentane interactions, a type of steric hindrance that can arise in branched alkanes. libretexts.org

The presence of the chiral center at C6 means that this compound exists as a pair of enantiomers: (R)-6-methyloctan-2-one and (S)-6-methyloctan-2-one. These stereoisomers are non-superimposable mirror images and may exhibit different biological activities and interactions with other chiral molecules. ox.ac.uk The absolute configuration of each enantiomer can be determined using techniques such as X-ray crystallography or by correlation with compounds of known chirality. ox.ac.uk

Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are powerful tools for investigating the conformational space of molecules like this compound. solubilityofthings.comnih.gov These methods can calculate the relative energies of different conformers, providing a detailed potential energy surface. For branched alkanes, these calculations can help identify the most stable conformers by quantifying the energetic costs of various steric interactions. nih.gov

| Conformational Interaction | Description | Relative Energy Cost (approximate) |

| Anti | Substituents are separated by a dihedral angle of 180°. | Most stable, lowest energy. |

| Gauche | Substituents are separated by a dihedral angle of 60°. | Less stable than anti due to steric strain. |

| Syn-Pentane | A specific unfavorable interaction in branched alkanes where methyl groups are in close proximity. libretexts.org | High energy, significantly disfavored. libretexts.org |

This table provides a qualitative comparison of the energetic costs associated with different types of conformational interactions relevant to the structure of this compound.

Mechanistic Studies Involving the Carbonyl Group Reactivity

The chemical behavior of this compound is largely defined by the reactivity of its carbonyl group. The carbonyl carbon is electrophilic due to the polarization of the C=O bond, making it a prime target for nucleophilic attack. wikipedia.org The reactions of aldehydes and ketones are dominated by nucleophilic addition. sydney.edu.au

The general mechanism of nucleophilic addition to a ketone involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org This process changes the hybridization of the carbonyl carbon from sp² to sp³. libretexts.org Subsequent protonation of the resulting alkoxide ion yields an alcohol. libretexts.org The reactivity of the ketone is influenced by both electronic and steric factors. masterorganicchemistry.com The two alkyl groups attached to the carbonyl carbon in this compound are electron-donating, which slightly reduces the electrophilicity of the carbonyl carbon compared to aldehydes. masterorganicchemistry.com Steric hindrance from the alkyl chains can also affect the rate of nucleophilic attack. masterorganicchemistry.com

Computational studies, particularly DFT calculations, can provide detailed mechanistic insights into these reactions. researchgate.net For instance, the energy profile of a reaction can be mapped, identifying transition states and intermediates. researchgate.net This allows for the determination of activation energies and reaction enthalpies, which are key to understanding reaction rates and equilibria. For the nucleophilic addition to a chiral ketone like this compound, computational models can predict the stereochemical outcome of the reaction, explaining why one diastereomer may be formed in preference to another. academie-sciences.fr

The addition of a nucleophile to the prochiral carbonyl group of this compound can create a new stereocenter at the C2 position. This results in the formation of diastereomeric products. The stereoselectivity of such reactions is a topic of significant interest in organic synthesis. academie-sciences.fr

| Step | Description |

| 1. Nucleophilic Attack | A nucleophile attacks the electrophilic carbonyl carbon. libretexts.org |

| 2. Formation of Tetrahedral Intermediate | The C=O double bond breaks, and a tetrahedral alkoxide intermediate is formed. libretexts.org |

| 3. Protonation | The alkoxide intermediate is protonated, typically by a solvent or added acid, to form the final alcohol product. libretexts.org |

This table outlines the fundamental steps of a nucleophilic addition reaction at the carbonyl group of a ketone.

Computational Approaches to Derivative Design and Structure-Property Relationships

Computational chemistry plays a pivotal role in the modern drug discovery and materials science landscape, enabling the rational design of new molecules with desired properties. For this compound, computational approaches can be employed to design derivatives with tailored biological activities or specific physical properties.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a compound with its biological activity or physical properties. nih.govnih.govresearchgate.net For aliphatic ketones, QSAR models have been developed to predict properties such as toxicity. nih.gov These models typically use descriptors that quantify various aspects of the molecular structure, such as hydrophobicity (logP) and electronic parameters. nih.gov By developing a QSAR model for a series of compounds related to this compound, it would be possible to predict the properties of new, unsynthesized derivatives.

In silico design techniques, such as molecular docking and molecular dynamics simulations, can be used to design derivatives of this compound that target specific biological receptors. scilit.comrsc.orgacs.orgmdpi.com These methods simulate the interaction of a molecule with a protein's active site, allowing for the prediction of binding affinity and the identification of key interactions. This information can then be used to guide the synthesis of new derivatives with improved potency and selectivity. For example, derivatives of ketones have been designed as photoinitiators and as potential therapeutic agents. rsc.orgmdpi.comresearchgate.net

| Computational Approach | Application in Derivative Design |

| QSAR/QSPR | Predicts the biological activity or physical properties of new derivatives based on their chemical structure. nih.govnih.gov |

| Molecular Docking | Simulates the binding of a derivative to a biological target to predict binding affinity and mode. acs.org |

| Molecular Dynamics | Simulates the dynamic behavior of a derivative and its interaction with a target over time. solubilityofthings.com |

| In Silico Design | Rational design of new derivatives with desired properties using computational models. rsc.orgmdpi.com |

This table summarizes key computational approaches and their applications in the design of derivatives based on the this compound scaffold.

Q & A

Q. How can researchers critically evaluate the reliability of spectral data for this compound in public databases?

- Methodological Answer : Cross-check peak assignments in NMR spectra with predicted shifts (e.g., using ChemDraw or ACD/Labs). Validate GC-MS fragmentation patterns against the NIST library match factor (≥80% similarity). Prioritize data from peer-reviewed studies with detailed experimental sections over vendor-provided spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.